molecular formula C23H27NO3 B1613972 2,3-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-88-5

2,3-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1613972
CAS No.: 898757-88-5
M. Wt: 365.5 g/mol
InChI Key: BLQADPMAUMHJSV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C23H27NO3 It is known for its unique structural features, including a spirocyclic moiety and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 2,3-dimethylbenzene with 4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The benzophenone core can act as a photosensitizer, generating reactive oxygen species upon exposure to light. This property is exploited in photodynamic therapy for cancer treatment. Additionally, the spirocyclic moiety may interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler analog without the spirocyclic moiety.

    4’-Hydroxybenzophenone: Contains a hydroxyl group instead of the spirocyclic structure.

    2,3-Dimethylbenzophenone: Lacks the spirocyclic and dioxa-azaspiro groups.

Uniqueness

2,3-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its combination of a benzophenone core with a spirocyclic moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-4-3-5-21(18(17)2)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQADPMAUMHJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642860
Record name (2,3-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-88-5
Record name Methanone, (2,3-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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